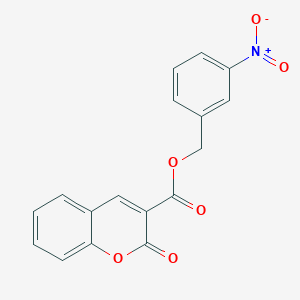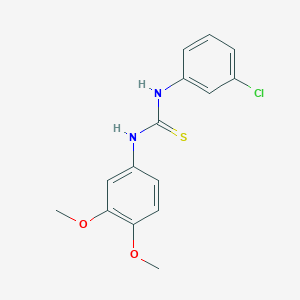![molecular formula C16H18O5 B5878324 methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as MDOM, is a synthetic compound that belongs to the family of substituted cathinones. It is a psychoactive substance that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However,
作用機序
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate acts as a monoamine releaser, meaning that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine from their respective neurons. This results in an increase in synaptic concentrations of these neurotransmitters, leading to the characteristic euphoric and stimulating effects of the compound.
Biochemical and Physiological Effects
methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to induce hyperthermia, tachycardia, and hypertension in animal studies. It also has been shown to increase locomotor activity and induce conditioned place preference, indicating its potential for abuse and addiction. In addition, methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have neurotoxic effects on serotonin-producing neurons in the brain, similar to other substituted cathinones.
実験室実験の利点と制限
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on neurotransmitter release can be easily measured using neurochemical assays. However, its potential for abuse and addiction makes it difficult to use in behavioral studies, and its neurotoxic effects on serotonin-producing neurons limit its potential for therapeutic applications.
将来の方向性
Future research on methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate should focus on understanding its long-term effects on the brain and behavior, as well as its potential for therapeutic applications. Studies should also investigate the potential for developing analogs of methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate that have fewer adverse effects while maintaining its therapeutic potential. Finally, research should focus on developing novel neurochemical assays to better understand the mechanism of action of methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and other substituted cathinones.
Conclusion
In conclusion, methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound that has gained popularity among recreational drug users due to its euphoric and stimulating effects. However, its scientific research application has focused on understanding its mechanism of action, its effects on the brain and behavior, and its potential for therapeutic applications. Future research should focus on understanding its long-term effects, developing analogs with fewer adverse effects, and developing novel neurochemical assays to better understand its mechanism of action.
合成法
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized by reacting ethyl 3-oxobutanoate with 3-ethyl-4-methyl-2-oxo-2H-chromene-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then methylated using methyl iodide to yield methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. The synthesis of methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is relatively straightforward, and the compound can be produced in large quantities for research purposes.
科学的研究の応用
Methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied extensively in the field of neuroscience and pharmacology due to its structural similarity to other psychoactive substances such as MDMA and cathinones. Research has focused on understanding its mechanism of action and its effects on the brain and behavior.
特性
IUPAC Name |
methyl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-9(2)12-6-7-13(20-8-14(17)19-4)10(3)15(12)21-16(11)18/h6-7H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOATAJMKZHZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)



![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)


![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)